molecular formula C9H9F2NO5S B1456551 2,2-Difluoropropyl 4-nitrobenzenesulfonate CAS No. 1268475-14-4

2,2-Difluoropropyl 4-nitrobenzenesulfonate

Cat. No. B1456551
CAS RN: 1268475-14-4
M. Wt: 281.24 g/mol
InChI Key: CFPLAIAVLLQTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoropropyl 4-nitrobenzenesulfonate (DFNBS) is an organosulfur compound that is used in a variety of scientific applications. Due to its unique properties, DFNBS has become a valuable tool for researchers to study the structure and function of proteins, enzymes, and other biomolecules.

Scientific Research Applications

Solvolysis Studies

  • Kinetics and Solvolysis : The solvolysis of various benzenesulfonates, including pent-4-enyl p-nitrobenzenesulfonate, demonstrates significant applications in studying solvolysis kinetics in fluorinated alcohols. This type of research contributes to understanding reaction mechanisms in different solvents (Ferber & Gream, 1981).

Chemical Synthesis

  • Synthesis of Complex Compounds : The reaction of 4-nitrobenzenesulfonyl chloride with other compounds to synthesize complex structures, such as the five-coordinate complex of Copper(II), demonstrates the role of 4-nitrobenzenesulfonates in facilitating complex chemical synthesis (Sharif et al., 2012).

Chemical Analysis and Sensing

  • Detection and Analysis : A study on a chemodosimeter for fluoride, using 4-nitrobenzenesulfonate, highlights the role of such compounds in the development of sensitive detection mechanisms for specific ions (Shweta et al., 2017).

Biological Applications

  • Protein Cross-Linking : Research on the synthesis of 2,4-Difluoro-5-nitrobenzenesulfonic acid and its use in protein cross-linking demonstrates the potential biomedical applications of such compounds (Kremer, 1990).

Environmental Chemistry

  • Biodegradation Studies : Studies on the utilization of nitrobenzenesulfonates by bacteria as carbon sources illustrate the importance of these compounds in environmental chemistry and biodegradation research (Locher et al., 1989).

Solubility Research

  • Solubility Analysis : Research on the solubility of sodium 4-nitrobenzenesulfonate in various solvent mixtures contributes to understanding the solubility characteristics of such compounds, which is crucial for their practical applications (Li et al., 2012).

Analytical Chemistry

  • Enhanced Detection Methods : The study of increasing detection responses of estrogens in LC–MS using 4-nitrobenzenesulfonyl chloride highlights the utility of nitrobenzenesulfonates in enhancing analytical detection methods (Higashi et al., 2006).

Safety and Hazards

While specific safety data for 2,2-Difluoropropyl 4-nitrobenzenesulfonate was not found, it’s important to handle all chemicals with care. Always use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and wash hands and face thoroughly after handling . If in eyes, rinse cautiously with water for several minutes . If skin irritation or rash occurs, get medical advice/attention .

properties

IUPAC Name

2,2-difluoropropyl 4-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO5S/c1-9(10,11)6-17-18(15,16)8-4-2-7(3-5-8)12(13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPLAIAVLLQTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoropropyl 4-nitrobenzenesulfonate

Synthesis routes and methods

Procedure details

2,2-Difluoropropan-1-ol (383 mg, 3.99 mmol) was combined with THF (3 mL). The solution was stirred at room temperature as 4-nitrobenzene-1-sulfonyl chloride (931 mg, 4.20 mmol) was added followed by triethylamine (0.611 mL, 4.39 mmol). After about 28 hours, the reaction mixture was diluted with THF (2 mL) and 4-dimethylaminopyridine (23 mg, 0.188 mmol) was added. After 16 hours the reaction mixture was diluted with 12 mL MTBE and 5 mL water and stirred for 5 minutes before the layers were separated. The organic layer was extracted with 1 M HCl (3 mL), 5% sodium carbonate (3 mL), brine (3 mL), and then water (3 mL). The organic layer was diluted with another 10 mL MTBE and extracted three times with 1 M NaOH (5 mL) and then water (5 mL). The organic layer was dried over sodium sulfate, filtered, concentrated on a rotovap, and dried under vacuum to give 2,2-difluoropropyl 4-nitrobenzenesulfonate (526 mg) as a pale yellow solid.
Quantity
383 mg
Type
reactant
Reaction Step One
Quantity
931 mg
Type
reactant
Reaction Step Two
Quantity
0.611 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
23 mg
Type
catalyst
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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